4-氯-1-乙基-1H-吡咯-2-羧酸

描述

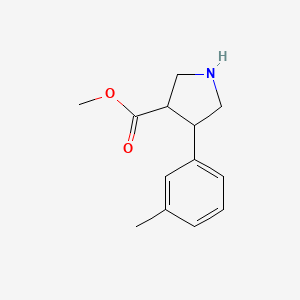

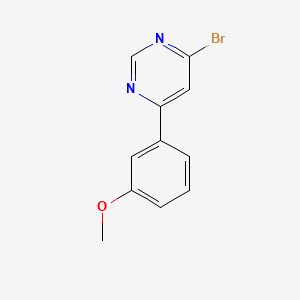

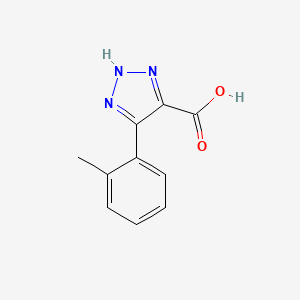

“4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid” is an organic compound with the molecular weight of 173.6 .

Synthesis Analysis

The synthesis of pyrroles, the core structure of the compound, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The IUPAC name of the compound is 4-chloro-1-ethyl-1H-pyrrole-2-carboxylic acid . The InChI code is 1S/C7H8ClNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) .Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .It has a molecular weight of 173.6 . The storage temperature is room temperature .

科学研究应用

胆囊收缩素拮抗剂的合成

吡咯-2-羧酸,一种与 4-氯-1-乙基-1H-吡咯-2-羧酸密切相关的化合物,已用于胆囊收缩素拮抗剂的合成 。这些药物可以阻断胆囊收缩素的作用,胆囊收缩素是一种刺激消化酶释放和胆囊收缩的激素。

氮杂环庚二酮的合成

氮杂环庚二酮,一类有机化合物,已使用吡咯-2-羧酸合成 。这些化合物在药物化学中具有多种用途。

抗真菌剂的开发

吡咯亚基在治疗活性化合物中具有多种用途,包括杀菌剂 。鉴于结构相似性,4-氯-1-乙基-1H-吡咯-2-羧酸可用于开发新的抗真菌剂。

抗生素的生产

基于吡咯的化合物已用于抗生素的合成 。吡咯-2-羧酸的 4-氯-1-乙基变体可用于类似的应用。

抗炎药的合成

基于吡咯的化合物已用于抗炎药的合成 。吡咯-2-羧酸的 4-氯-1-乙基变体可用于类似的应用。

抗肿瘤剂的开发

基于吡咯的化合物已用于抗肿瘤剂的开发 。吡咯-2-羧酸的 4-氯-1-乙基变体可用于类似的应用。

逆转录酶的抑制

已知基于吡咯的化合物可以抑制逆转录酶,逆转录酶是一种酶,是用于治疗艾滋病毒的抗逆转录病毒药物的目标 。吡咯-2-羧酸的 4-氯-1-乙基变体可用于类似的应用。

安全和危害

The compound has been classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

It is known that many bioactive aromatic compounds containing the pyrrole nucleus show clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities . They interact with their targets, leading to changes in the function of the target molecules .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways . These compounds have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities . These activities suggest that the compound may have a significant impact at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly influence the action of many chemical compounds .

属性

IUPAC Name |

4-chloro-1-ethylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQIVKRHJNMVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242049 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258650-12-2 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-chloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)

![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)